5-(2-chlorophenyl)-1H-tetrazole
Overview
Description
5-(2-chlorophenyl)-1H-tetrazole is a useful research compound. Its molecular formula is C7H5ClN4 and its molecular weight is 180.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry : 5-substituted 1H-tetrazoles, including 5-(2-chlorophenyl)-1H-tetrazole, are used as bioisosteric replacements for carboxylic acids in medicinal chemistry. They have been incorporated into various clinical drugs, such as losartan, cefazolin, and alfentanil, due to their similar acidity but higher lipophilicity and metabolic resistance compared to carboxylic acids (Mittal & Awasthi, 2019).
Corrosion Inhibition : This compound has been studied as an effective corrosion inhibitor for mild steel in industries like oil and natural gas. It acts as a mixed-type inhibitor, and its efficiency increases with concentration (Kamble & Dubey, 2021).
Structural Chemistry : Docking studies and X-ray crystallography have been used to understand the orientation and interaction of tetrazole derivatives, including similar compounds to this compound, in the active site of enzymes such as cyclooxygenase-2. These studies contribute to the understanding of how these compounds can act as COX-2 inhibitors (Al-Hourani et al., 2015).
Electron-Induced Reactivity : The electron-induced reactivity of compounds like this compound has been explored, showing that molecular structure significantly influences the electron attachment and dissociative electron attachment processes (Luxford, Fedor, & Kočišek, 2021).
Synthesis and Functionalization : Various methods have been developed for the synthesis and functionalization of 5-substituted tetrazoles. These methods include microwave-assisted synthesis, use of heterogeneous catalysts, and reactions involving acidic media (Roh, Vávrová, & Hrabálek, 2012).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 5-(2-chlorophenyl)-1H-tetrazole may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
Compounds with similar structures have been found to interfere with the synthesis of ergosterol in target fungi by inhibiting cyp51, leading to morphological and functional changes in the fungal cell membrane
Biochemical Pathways
It’s known that the 2-c-methyl-d-erythritol 4-phosphate (mep) pathway, which leads to the synthesis of isopentenyl diphosphate in plastids, is a major branch point providing precursors for the synthesis of various bioactive compounds . It’s possible that this compound might interact with this or similar pathways, but more research is needed to confirm this.
Pharmacokinetics
Similar compounds have been found to be rapidly and extensively absorbed from the gastrointestinal tract, distributed throughout the body, metabolized, and then eliminated almost exclusively via the renal route . The impact of these properties on the bioavailability of this compound is currently unknown and would require further investigation.
Result of Action
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Properties
IUPAC Name |
5-(2-chlorophenyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUIIKIEUATWCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340006 | |
Record name | 5-(2-chlorophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50907-46-5 | |
Record name | 5-(2-chlorophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-Chlorophenyl)-1H-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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